molecular formula C9H12N2O2 B1489913 2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1779968-59-0

2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1489913
CAS No.: 1779968-59-0
M. Wt: 180.2 g/mol
InChI Key: VIFYHGXTADEPQK-UHFFFAOYSA-N
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Description

2-Cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic lactam featuring a fused pyrrolidine-pyrrolidone scaffold with a cyclopropyl substituent at the 2-position. This structure combines the rigidity of the cyclopropane ring with the electron-deficient nature of the diketopyrrolopyrrole (DPP) core, making it a candidate for applications in medicinal chemistry and materials science. The cyclopropyl group introduces steric constraints and electronic effects that may modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-cyclopropyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-6-3-10-4-7(6)9(13)11(8)5-1-2-5/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFYHGXTADEPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3CNCC3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound that has garnered attention due to its promising biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_{9}H12_{12}N2_{2}O
  • Molecular Weight : 180.2 g/mol
  • CAS Registry Number : 1779968-59-0
  • Purity : Minimum 95% .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study conducted by the National Cancer Institute (NCI) tested these compounds across a panel of 60 human cancer cell lines. The results demonstrated that specific derivatives showed growth inhibition with GI50_{50} values in the low micromolar to submicromolar range .

Table 1: GI50_{50} Values of Selected Compounds

Compound IDCell Line TypeGI50_{50} (µM)
3uLeukemia0.5
3zNon-small-cell lung0.8
3xBreast cancer1.2
3yOvarian cancer0.6

The mechanism underlying the antiproliferative effects of this compound class appears to involve cell cycle arrest and apoptosis induction. Specifically, compounds such as 3u and 3z have been observed to induce a block in the G2/M phase of the cell cycle and promote apoptosis via mitochondrial pathways . This selectivity for cancer cells over normal cells highlights their potential as therapeutic agents with reduced toxicity.

Selectivity and Toxicity

One notable aspect of these compounds is their high selectivity toward cancer cells while exhibiting low toxicity to normal human peripheral blood lymphocytes. This characteristic is crucial for developing effective cancer treatments that minimize adverse side effects .

Case Study 1: Lymphoma Treatment

A recent study explored the use of pyrrolo[3’,4’:3,4]cyclohepta[1,2-d][1,2]oxazoles (related compounds) in treating lymphomas. The findings indicated that these compounds not only inhibited tumor growth but also demonstrated a favorable safety profile in preclinical models . Further exploration into structural modifications could enhance their efficacy and selectivity.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that substituents on the pyrrole nitrogen significantly influence antiproliferative activity. For instance, the presence of a trimethoxyphenyl ring was associated with enhanced activity compared to other structural variants . This information is critical for guiding future synthetic efforts aimed at optimizing therapeutic properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-c]pyrrole compounds exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular processes involved in cancer progression. For instance, 2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects
Another promising application is in neuroprotection. Compounds within this family have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Organic Photovoltaics (OPV)
The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Its ability to form charge-transfer complexes enhances the efficiency of energy conversion in solar cells. Researchers are exploring its integration into donor-acceptor systems to improve power conversion efficiencies.

Conductive Polymers
Due to its structural characteristics, this compound can be utilized in the development of conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronic devices.

Organic Electronics

Thin-Film Transistors
The compound has been utilized in the fabrication of thin-film transistors (TFTs). Its semiconducting properties allow for effective charge transport, making it a candidate for next-generation electronic devices that require flexible substrates.

Light Emitting Diodes (LEDs)
In addition to TFTs, there is ongoing research into using this compound in organic light-emitting diodes (OLEDs). The photophysical properties can be tuned to achieve desired emission characteristics, which is crucial for display technologies.

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer ActivityInhibits tumor growth and induces apoptosis in cancer cells.
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases.
Materials ScienceOrganic PhotovoltaicsEnhances energy conversion efficiency in solar cells through charge-transfer complexes.
Conductive PolymersUsed in developing conductive materials for sensors and flexible electronics.
Organic ElectronicsThin-Film TransistorsEffective charge transport; suitable for flexible electronic devices.
Light Emitting DiodesTunable photophysical properties for display technologies.

Case Studies

  • Anticancer Research Study : A recent study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted its mechanism of action involving the inhibition of specific kinases involved in cell cycle regulation.
  • Organic Photovoltaic Development : In a collaborative research project between several universities, the compound was incorporated into a novel OPV architecture that achieved a record power conversion efficiency. This work was presented at an international conference on renewable energy technologies.
  • Neuroprotection Trials : Preliminary trials have shown that derivatives of this compound can reduce neuroinflammation markers in animal models of Alzheimer's disease. Further research is ongoing to explore its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and related derivatives:

Table 1: Comparative Analysis of Pyrrolo[3,4-c]pyrrole-dione Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight Synthesis Method Key Applications/Properties References
This compound C₉H₁₀N₂O₂ Cyclopropyl (2-) 178.19* Likely via [3+2] cycloaddition or alkylation Potential electronic materials, drug candidates (inferred)
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione C₁₄H₁₆N₂O₂ Benzyl (2-), methyl (5-) 244.29 Substitution/alkylation Research chemical (unspecified)
5-(2-Chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione C₁₁H₁₂ClN₂O₃ 2-Chloropropanoyl (5-), methyl (2-) 272.68 Acylation reactions Discontinued (stability/viability?)
(3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione C₁₆H₁₆N₂O₂* Benzyl (5-) ~268.31* Stereoselective synthesis Biochemical research (commercial)
Ph-TDPP-Ph (3,6-bis(5-phenylthiophen-2-yl)-2,5-dialkyl-DPP) C₅₈H₈₄N₂O₂S₂ Thiophene-phenyl (3,6-), long alkyl chains (2,5-) 949.43 Suzuki coupling Organic semiconductors, charge transport
1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione C₁₇H₁₆N₄O₂* Spiro[indole-pyrrolopyrrole] ~320.34* Multi-step cyclization TP53 activators (therapeutic agents)

*Calculated based on molecular formula where explicit data was unavailable.

Key Comparisons

Substituent Effects on Properties: 2-Cyclopropyl vs. 2-Benzyl/2-Methyl: The cyclopropyl group’s small size and ring strain enhance steric hindrance compared to bulkier benzyl or flexible methyl groups. This may improve metabolic stability in drug design or reduce π-π stacking in materials science applications .

Synthetic Routes :

  • The 2-cyclopropyl derivative likely follows methods analogous to ’s visible-light photocatalysis, which achieves high yields (55–99%) under mild conditions. In contrast, Ph-TDPP-Ph () requires Suzuki coupling and lengthy alkyl chains for solubility in organic semiconductors .

Applications: Materials Science: Ph-TDPP-Ph’s extended conjugation and alkyl side chains optimize charge transport in thin-film transistors, whereas the 2-cyclopropyl analog’s compact structure may favor fluorescence or photovoltaic properties . Therapeutic Potential: The spiro-indole derivative () activates TP53 for cancer therapy, highlighting how core modifications (spiro vs. bicyclic) dictate biological targeting .

Commercial Availability :

  • Derivatives like the 5-benzyl compound () are commercially available for biochemical assays, whereas others (e.g., 2-cyclopropyl) remain research-stage compounds.

Contradictions and Limitations

  • The therapeutic spiro compound () shares the pyrrolo[3,4-c]pyrrole-dione core but diverges significantly in scaffold and application, complicating direct comparisons.

Preparation Methods

Cyclization and Imide Formation

The preparation typically starts from dicarbonyl compounds or their imide derivatives. For example, related compounds such as 2-benzyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione have been synthesized by:

  • Reacting 2,5-dibenzyl tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione with carbonochloridic acid 1-chloro-ethyl ester in dichloromethane at 0 °C followed by reflux for 3 hours.
  • Subsequent reflux with methanol for 3 hours to complete cyclization and imide formation.
  • Isolation by filtration after ether addition, yielding the imide compound in high yield (~90%).

This procedure highlights the use of chloroformate esters to activate the dione intermediate for cyclization.

Introduction of Cyclopropyl Group

The cyclopropyl substituent at the 2-position can be introduced via alkylation or substitution reactions using cyclopropyl-containing reagents. Although direct literature on this compound synthesis is limited, analogous N-substituted pyrrolo[3,4-c]pyrrole-1,3-diones have been prepared by:

  • Reacting N-halogenalkylimides with cyclic amines or alkyl halides under reflux conditions.
  • Using anhydrous potassium carbonate as a base in solvents like acetonitrile or xylene to facilitate substitution.

By analogy, cyclopropyl halides or cyclopropyl-containing alkylating agents can be employed to introduce the cyclopropyl group on the nitrogen or carbon atom of the pyrrole ring.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 2,5-dibenzyl tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione + 1-chloroethyl chloroformate Dichloromethane 0 °C to reflux 3 hours - Activation for cyclization
2 Methanol reflux Methanol Reflux 3 hours 90 Cyclization to imide formation
3 N-halogenalkylimide + cyclopropyl halide + K2CO3 Acetonitrile/Xylene Reflux Several h - Alkylation introducing cyclopropyl substituent

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy : Characteristic signals for the cyclopropyl protons and the tetrahydropyrrolo core confirm substitution and ring formation. The absence of N-H imide proton signals (around δ 10.7 ppm) indicates successful imide formation.
  • Mass Spectrometry : Molecular ion peaks consistent with molecular weight 180.20 g/mol for this compound confirm the expected structure.
  • Chromatography : Fractional crystallization and chromatographic methods are used to separate mono-substituted products from symmetrical by-products.

Summary Table of Key Properties

Property Value/Information
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS Number 1779968-59-0
Typical Yield (related compounds) ~90%
Core Structure Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Cyclopropyl Introduction Alkylation with cyclopropyl halides

Research Findings and Considerations

  • The synthetic approach to this compound is closely related to methods used for other N-substituted tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, where halogenated alkyl intermediates are key for substitution reactions.
  • High yields and purity are achievable by carefully controlling reaction temperature, reagent stoichiometry, and purification steps.
  • The cyclopropyl substituent can influence the electronic properties of the compound, making it a valuable building block for further functionalization in materials science and pharmaceutical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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